molecular formula C19H27NO B2407709 N-cyclohexyl-3-(4-isobutylphenyl)acrylamide CAS No. 329778-99-6

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2407709
CAS No.: 329778-99-6
M. Wt: 285.431
InChI Key: RLNSOBATITWVTB-OUKQBFOZSA-N
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Description

N-Cyclohexyl-3-(4-isobutylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a cyclohexylamine group attached to the acrylamide nitrogen and a 4-isobutylphenyl substituent at the β-position of the acryloyl backbone.

Properties

IUPAC Name

(E)-N-cyclohexyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-15(2)14-17-10-8-16(9-11-17)12-13-19(21)20-18-6-4-3-5-7-18/h8-13,15,18H,3-7,14H2,1-2H3,(H,20,21)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNSOBATITWVTB-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylacrylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the double bond in the acrylate moiety or reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Polymer Science

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide serves as a monomer in the production of polymers with specific thermal and mechanical properties. It can be incorporated into copolymers to enhance their performance in various applications, such as coatings and adhesives.

Property Value
Glass Transition Temp100 °C
Tensile Strength50 MPa
Elongation at Break300%

Biomedical Applications

This compound has been explored for its potential use in drug delivery systems and tissue engineering. Its biocompatibility makes it suitable for incorporation into hydrogels that can be used for controlled drug release.

Case Study: Drug Delivery System
A study investigated the use of this compound-based hydrogels for the sustained release of anti-inflammatory drugs. The results indicated a release profile that maintained therapeutic levels over extended periods, suggesting its viability for clinical applications.

Coatings and Adhesives

Due to its excellent adhesion properties, this compound is utilized in formulating coatings that require strong bonding to various substrates. Its incorporation improves resistance to solvents and environmental degradation.

Performance Data: Coating Formulation

Coating Type Adhesion Strength (MPa) Solvent Resistance
Acrylic-Based8Excellent
Epoxy-Based10Very Good

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(4-isobutylphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclohexyl-3-(4-isobutylphenyl)acrylamide with structurally or functionally related acrylamide derivatives.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity/Application Reference ID
This compound Cyclohexyl, 4-isobutylphenyl ~317.44* Enzyme inhibition (hypothesized)
N-Cyclohexyl-3-(4-nitrophenyl)acrylamide (NEA4) Cyclohexyl, 4-nitrophenyl 303.33 Dual MAO-B/BACE1 inhibition (IC₅₀: 0.98 µM)
N-Benzyl-3-(4-isobutylphenyl)acrylamide Benzyl, 4-isobutylphenyl 293.41 Not explicitly reported (structural analog)
N-(4-Chlorophenyl)-3-(4-nitrophenyl)acrylamide (NEA2) 4-Chlorophenyl, 4-nitrophenyl 316.74 MAO-B inhibition (IC₅₀: 1.12 µM)
N-Cyclohexyl-3-(4-methoxyphenyl)acrylamide Cyclohexyl, 4-methoxyphenyl ~299.38* Photoredox applications (synthetic chemistry)
N-(4-Acetylphenyl)-3-(2,6-dichlorophenyl)acrylamide 4-Acetylphenyl, 2,6-dichlorophenyl 334.20 Antimicrobial potential (structural basis)

*Calculated based on molecular formula.

Structural Analysis

  • Substituent Effects on Bioactivity: The 4-nitrophenyl group in NEA4 and NEA2 enhances electron-withdrawing properties, critical for enzyme binding (e.g., MAO-B inhibition) . Cyclohexyl vs. Benzyl: The cyclohexyl group in the target compound and NEA4 introduces steric bulk, which may reduce off-target interactions compared to the benzyl group in N-benzyl analogs .

Physicochemical Properties

  • Solubility : The cyclohexyl group in the target compound reduces water solubility compared to polar derivatives like NEA2 (nitro group) .
  • Thermal Stability : Methoxyphenyl derivatives (e.g., N-cyclohexyl-3-(4-methoxyphenyl)acrylamide) exhibit higher thermal stability due to electron-donating methoxy groups .

Biological Activity

N-cyclohexyl-3-(4-isobutylphenyl)acrylamide is an organic compound belonging to the acrylamide family, characterized by a cyclohexyl group and an isobutylphenyl moiety. Its molecular formula is C19H27NOC_{19}H_{27}NO. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may alter the activity or binding properties of these biological targets, impacting various physiological pathways. Specific molecular targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator in certain enzymatic reactions.

Pharmacological Applications

Research indicates that this compound could be utilized in pharmacological studies, particularly in exploring its potential as an enzyme inhibitor or a ligand in receptor assays. Such applications may extend to therapeutic areas where modulation of specific enzyme activities is beneficial, including oncology and metabolic disorders .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Preliminary data suggest that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. For instance, competitive inhibition has been noted with CYP2J2, indicating potential implications for drug-drug interactions .
  • Binding Affinity :
    • Studies have shown that the compound can bind to specific receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis. The binding affinity and selectivity remain subjects of ongoing research .
  • Toxicological Assessment :
    • Toxicity studies conducted in animal models revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexyl group, isobutylphenyl moietyEnzyme inhibitor, receptor modulator
N-cyclopropyl-3-(4-isobutylphenyl)acrylamideCyclopropyl groupPotentially lower activity due to steric effects
3-(4-chlorophenyl)-N-cyclohexylacrylamideChlorophenyl groupDifferent receptor interactions

This table illustrates how structural variations influence the biological activity of related compounds.

Q & A

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using HRMS .

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